

Application Notes and Protocols for KDM5-C49 Hydrochloride In Vitro Assay

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Compound of Interest

Compound Name: KDM5-C49 hydrochloride

Cat. No.: B15583812

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These application notes provide a detailed protocol for conducting an in vitro assay to determine the inhibitory activity of **KDM5-C49 hydrochloride** against the histone demethylase KDM5C (JARID1C). This document includes information on the required reagents, a step-by-step experimental procedure, data analysis, and a summary of relevant quantitative data. Additionally, it illustrates the pertinent signaling pathway and experimental workflow.

Introduction

KDM5C, also known as JARID1C, is a member of the lysine-specific demethylase 5 (KDM5) family of enzymes. These enzymes are 2-oxoglutarate and Fe(II)-dependent dioxygenases that play a critical role in epigenetic regulation by removing methyl groups from histone H3 at lysine 4 (H3K4), particularly H3K4me3 and H3K4me2. Dysregulation of KDM5C activity has been implicated in various cancers, making it an attractive target for therapeutic intervention. **KDM5-C49 hydrochloride** is a potent and selective inhibitor of the KDM5 family of demethylases.[1][2][3] This protocol details the use of a homogeneous AlphaLISA®-based assay to quantify the inhibitory effect of **KDM5-C49 hydrochloride** on KDM5C activity.

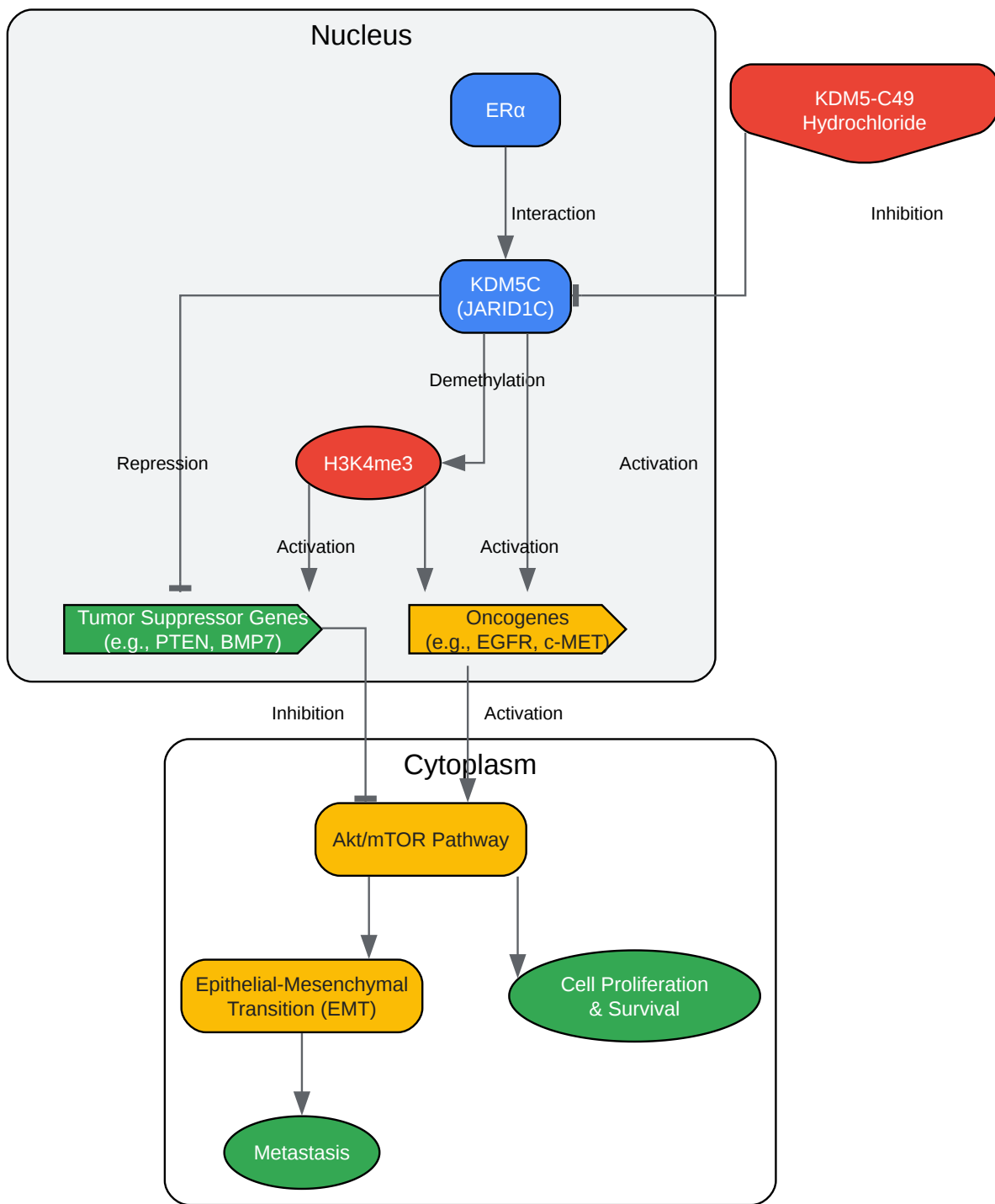
Data Presentation

The inhibitory activity of **KDM5-C49 hydrochloride** and other relevant KDM5 inhibitors is summarized in the table below. This data is crucial for comparing the potency and selectivity of the compound.

Compound	Target	IC50 (nM)	Assay Type	Reference
KDM5-C49 hydrochloride	KDM5C	100	Biochemical Assay	[2]
KDM5A	40	Biochemical Assay	[2]	
KDM5B	160	Biochemical Assay	[2]	
KDM5-C70	KDM5 (pan-inhibitor)	Not specified (cell-permeable prodrug of KDM5-C49)	Cellular Assays	[4][5]
GSK-J1	KDM5B	Varies with α KG concentration	Biochemical Assay	[2]
KDM5C	Varies with α KG concentration	Biochemical Assay	[2]	

Signaling Pathway

KDM5C plays a significant role in cancer by regulating the expression of key genes involved in cell proliferation, survival, and metastasis. It primarily functions by demethylating H3K4me3 at gene promoters, leading to transcriptional repression of tumor suppressor genes. The following diagram illustrates a simplified signaling pathway involving KDM5C in a cancer context.



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Caption: KDM5C Signaling Pathway in Cancer.

Experimental Protocols

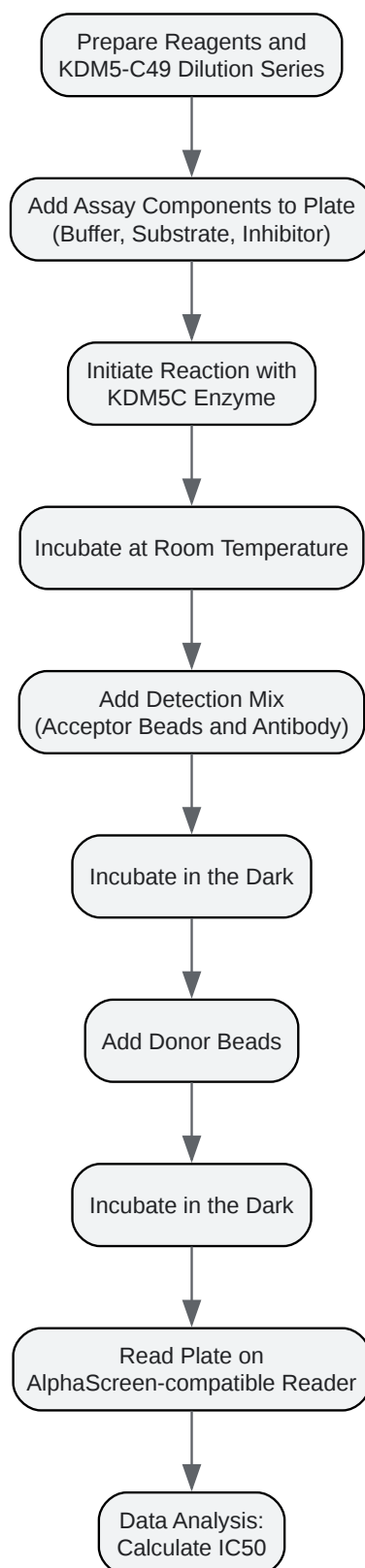
This protocol is adapted from commercially available KDM5C/JARID1C homogeneous assay kits utilizing AlphaLISA® technology.[1][6] It is designed for a 384-well plate format, but can be adapted for 96-well plates.

Materials and Reagents

- **KDM5-C49 hydrochloride** (prepare a stock solution in DMSO)
- Recombinant human KDM5C (JARID1C) enzyme
- Biotinylated histone H3 peptide substrate (e.g., H3K4me3)
- AlphaLISA® anti-methyl-Histone H3K4 antibody
- AlphaLISA® IgG Acceptor beads
- Streptavidin-coated Donor beads
- Assay Buffer
- Detection Buffer
- White opaque 384-well microplates
- Microplate reader capable of AlphaScreen® or AlphaLISA® detection

Experimental Workflow

The following diagram outlines the major steps of the in vitro assay.



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Caption: In Vitro Assay Workflow for KDM5C Inhibition.

Detailed Protocol

1. Preparation of **KDM5-C49 Hydrochloride** Dilutions:

a. Prepare a 10 mM stock solution of **KDM5-C49 hydrochloride** in 100% DMSO. b. Perform a serial dilution of the **KDM5-C49 hydrochloride** stock solution in assay buffer to achieve a range of concentrations for IC₅₀ determination. A typical 10-point dilution series might range from 100 μM to 1 pM. Remember to include a DMSO-only control (vehicle control).

2. Assay Procedure:

a. To each well of a 384-well plate, add the following in the order listed:

- 4 μL of Assay Buffer
- 2 μL of biotinylated H3K4me3 substrate (final concentration will depend on the kit manufacturer's recommendation, typically in the nM range)
- 2 μL of the diluted **KDM5-C49 hydrochloride** or vehicle control. b. Initiate the enzymatic reaction by adding 2 μL of diluted KDM5C enzyme to each well. The final concentration of the enzyme should be optimized based on the manufacturer's guidelines to ensure the reaction is in the linear range. c. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The optimal incubation time may need to be determined empirically.

3. Detection:

a. Prepare the detection mixture by diluting the AlphaLISA® anti-methyl-Histone H3K4 antibody and AlphaLISA® IgG Acceptor beads in Detection Buffer according to the manufacturer's instructions. b. Add 10 μL of the detection mixture to each well. c. Incubate the plate in the dark at room temperature for 60 minutes. d. Prepare the Donor bead solution by diluting the Streptavidin-coated Donor beads in Detection Buffer. e. Add 10 μL of the diluted Donor beads to each well. f. Incubate the plate in the dark at room temperature for 30-60 minutes.

4. Data Acquisition and Analysis:

a. Read the plate on a microplate reader capable of AlphaLISA® detection (excitation at 680 nm, emission at 615 nm). b. The data will be generated as arbitrary luminescence units. c. To determine the IC₅₀ value, plot the percentage of inhibition against the logarithm of the **KDM5-C49 hydrochloride** concentration. The percentage of inhibition is calculated as follows:

% Inhibition = $100 \times [1 - (\text{Signalinhibitor} - \text{Signalbackground}) / (\text{Signalvehicle} - \text{Signalbackground})]$

Where:

- Signalinhibitor is the signal in the presence of the inhibitor.
- Signalvehicle is the signal in the presence of the DMSO vehicle control.
- Signalbackground is the signal in the absence of the enzyme.

d. Fit the resulting dose-response curve to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[7]

Conclusion

This document provides a comprehensive guide for the in vitro evaluation of **KDM5-C49 hydrochloride** as a KDM5C inhibitor. The detailed protocol and supporting information are intended to assist researchers in accurately determining the potency of this compound and understanding its mechanism of action within the relevant cellular context. Adherence to the protocol and careful optimization of assay conditions are crucial for obtaining reliable and reproducible results.

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